Home > Products > Screening Compounds P6629 > Rosiglitazone, (S)-
Rosiglitazone, (S)- - 163860-15-9

Rosiglitazone, (S)-

Catalog Number: EVT-1553707
CAS Number: 163860-15-9
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-rosiglitazone is a rosiglitazone. It is an enantiomer of a (+)-rosiglitazone.
Overview

Rosiglitazone, specifically the (S)-enantiomer, is a thiazolidinedione compound primarily utilized in the management of type 2 diabetes mellitus. It functions as an agonist for peroxisome proliferator-activated receptor gamma, which plays a critical role in glucose metabolism and fat cell differentiation. The compound was developed as a therapeutic agent to improve insulin sensitivity and has been marketed under various brand names.

Source

Rosiglitazone was initially synthesized by researchers at Beecham Pharmaceuticals and later patented. The compound's synthesis and its maleate salt form have been documented in various patents, highlighting methods for achieving high purity and yield during production .

Classification

Rosiglitazone belongs to the class of drugs known as thiazolidinediones, which are characterized by their ability to enhance insulin sensitivity. It is classified as an antidiabetic medication and is specifically indicated for patients with insulin resistance.

Synthesis Analysis

The synthesis of Rosiglitazone involves several key steps that can vary based on the specific method employed. One notable method includes the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde in the presence of sodium hydride as a base and dimethylformamide as a solvent. This reaction can yield up to 88% efficiency when optimized under controlled conditions .

Technical Details

  1. Starting Materials:
    • 2-(N-methyl-N-(2-pyridyl)amino)ethanol
    • 4-fluorobenzaldehyde
    • Base (sodium hydride or potassium tert-butoxide)
    • Solvent (dimethylformamide or dimethyl sulfoxide)
  2. Reaction Conditions:
    • Typically conducted at room temperature or slightly elevated temperatures (25-30°C).
    • The process often involves refluxing in acetone to produce the maleate salt, achieving high yields (90-95%) with minimal impurities .
Molecular Structure Analysis

The molecular structure of Rosiglitazone can be described by its chemical formula C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S. The compound features a thiazolidinedione core, which is crucial for its biological activity.

Structure Data

  • Molecular Weight: Approximately 357.42 g/mol
  • Structural Formula: The compound consists of a thiazolidine ring fused with a benzene ring, along with an ethoxy group attached to a pyridine nitrogen.
Chemical Reactions Analysis

Rosiglitazone undergoes various chemical reactions that are significant for its synthesis and potential modifications. Key reactions include:

  1. Formation of Rosiglitazone Maleate:
    • The reaction between Rosiglitazone and maleic acid under reflux conditions leads to the formation of the maleate salt, which is often preferred for pharmaceutical formulations due to improved stability and solubility .
  2. Reduction Reactions:
    • The conversion of benzylidene rosiglitazone to Rosiglitazone can be achieved through hydrogenation using palladium on charcoal as a catalyst, requiring less catalyst compared to traditional methods .
Mechanism of Action

Rosiglitazone exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is involved in regulating genes associated with glucose and lipid metabolism.

Process Data

  • Activation Pathway: Upon binding to PPAR-γ, Rosiglitazone influences adipocyte differentiation and enhances insulin sensitivity by modulating glucose uptake in peripheral tissues.
  • Clinical Implications: The drug has shown efficacy in improving glycemic control in patients with type 2 diabetes, although concerns regarding cardiovascular safety have influenced its clinical use .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Rosiglitazone is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: The compound exhibits stability within a pH range typical for pharmaceutical applications.
Applications

Rosiglitazone is primarily used in clinical settings for:

  • Type 2 Diabetes Management: It helps improve insulin sensitivity and glycemic control.
  • Research Applications: As a lead compound in drug design studies focusing on thiazolidinediones, researchers are exploring modifications to enhance efficacy and reduce side effects .
Introduction to (S)-Rosiglitazone

Historical Development and Discovery of Thiazolidinediones

The thiazolidinedione (TZD) class of antidiabetic agents emerged from systematic investigations into insulin sensitizers in the 1980s. Ciglitazone, the first prototypical TZD compound discovered in 1982, demonstrated significant insulin-sensitizing effects but was unsuitable for clinical development due to toxicity concerns [10]. This pioneering research established the pharmacological foundation for subsequent compounds, leading to the 1987 patenting of rosiglitazone by pharmaceutical scientists at SmithKline Beecham (now GlaxoSmithKline) [1]. The clinical introduction of rosiglitazone in 1999 marked a significant advancement in type 2 diabetes management, with annual sales peaking at approximately $2.5 billion by 2006 [1]. This development trajectory occurred alongside other TZDs, including pioglitazone (approved in 1999) and the withdrawn troglitazone (1997-2000) due to hepatotoxicity [6] [10].

Early mechanistic studies revealed that TZDs exert their antidiabetic effects primarily through activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor transcription factor that regulates adipogenesis, lipid metabolism, and insulin sensitivity [3] [7]. Unlike insulin secretagogues, these agents function as insulin sensitizers without directly stimulating pancreatic beta cells, representing a novel mechanism for glycemic control [10]. The structural optimization from ciglitazone to rosiglitazone yielded a compound with 30-fold higher PPARγ binding affinity than pioglitazone, establishing it as one of the most potent synthetic PPARγ agonists developed [7].

Table 1: Evolution of Key Thiazolidinedione Compounds

CompoundDiscovery/Approval YearPPARγ Binding AffinityClinical Status
Ciglitazone1982 (discovery)Low (prototype)Not developed
Troglitazone1997 (approved)ModerateWithdrawn (2000)
Rosiglitazone1999 (approved)Very highRestricted use
Pioglitazone1999 (approved)HighClinical use

Structural Differentiation of Rosiglitazone Enantiomers

Rosiglitazone (chemical name: (±)-5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione) contains a single chiral center at the C5 position of the thiazolidinedione ring, resulting in two enantiomeric forms: (R)-(-)-rosiglitazone and (S)-(+)-rosiglitazone [2] [3]. These enantiomers share identical molecular formulas (C₁₈H₁₉N₃O₃S) and physicochemical properties in achiral environments but exhibit distinct three-dimensional configurations that confer differential biological activities [3]. The absolute stereochemistry of the (S)-enantiomer positions its pharmacophoric elements optimally for interaction with the PPARγ ligand-binding domain (LBD), while the (R)-enantiomer adopts a suboptimal orientation that reduces binding efficiency [2] [8].

Biochemical analyses using chiral separation techniques (e.g., chiral HPLC) and enantioselective bioassays have demonstrated that the (S)-enantiomer possesses significantly greater PPARγ activation potential. Seminal research published in 1998 revealed that the (S)-(-)-isomer is responsible for essentially all the antidiabetic activity observed in racemic rosiglitazone [2]. This stereospecificity occurs because the PPARγ ligand-binding pocket exhibits asymmetric architecture with specific spatial requirements for high-affinity interactions [8]. The thiazolidinedione head group of (S)-rosiglitazone forms critical hydrogen bonds with key residues (Tyr473, His449, His323, and Ser289) in the arm I region of the PPARγ LBD, while the pyridylaminoethoxy tail extends into the hydrophobic arm II region, stabilizing the active conformation [3] [8].

Table 2: Structural and Binding Characteristics of Rosiglitazone Enantiomers

Characteristic(S)-(-)-Rosiglitazone(R)-(+)-Rosiglitazone
Configuration at C5S-configurationR-configuration
PPARγ Binding AffinityHigh (IC₅₀ ~40 nM)Low (>10-fold reduction)
Key Binding InteractionsH-bonds with Tyr473, His449, His323, Ser289Suboptimal H-bond network
Binding Site LocationCanonical ligand-binding pocketAlternate binding region
Transcriptional ActivationFull agonistWeak partial agonist

Significance of Stereochemistry in PPARγ Agonist Activity

The stereochemistry of rosiglitazone profoundly influences its molecular mechanism and downstream pharmacological effects. The (S)-enantiomer functions as a full PPARγ agonist, binding within the canonical Y-shaped ligand-binding pocket (volume: 1,300-1,440 ų) adjacent to the activation function-2 (AF-2) domain in helix 12 (H12) [8] [9]. This binding induces a conformational stabilization of H12 that facilitates coactivator recruitment (e.g., MED1 subunit of the mediator complex) and subsequent transcriptional activation of insulin-sensitizing genes [9]. Crystallographic studies demonstrate that (S)-rosiglitazone binding increases MED1 occupancy at PPAR response elements (PPREs) by approximately 2-fold within one hour of treatment, directly correlating with enhanced transcription of nearby genes [9].

The (S)-enantiomer exhibits unique regulatory properties beyond classical agonism. It effectively inhibits cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser273 (PPARγ2 numbering), a post-translational modification implicated in obesity-induced insulin resistance [8] [10]. This phosphorylation event dysregulates numerous insulin-sensitizing genes, including adiponectin, which plays crucial roles in glucose regulation and fatty acid metabolism [8]. The ability to block Ser273 phosphorylation occurs through stabilization of the β-sheet region near the phosphorylation site, making Ser273 less accessible to Cdk5 [3] [8]. This mechanism represents a non-genomic action distinct from classical PPARγ transcriptional activation and correlates strongly with glucose-lowering effects observed in diabetic patients [8] [10].

Advanced structural analyses reveal that (S)-rosiglitazone binding induces differential cofactor recruitment compared to other PPARγ ligands. Whereas racemic rosiglitazone promotes the dissociation of corepressors (e.g., NCoR) and association of coactivators (e.g., PGC-1, CBP/p300), the (S)-enantiomer specifically enhances mediator complex recruitment to PPRE-containing promoters [9]. Acute treatment (1 hour) with (S)-rosiglitazone induces significant changes in RNA polymerase II occupancy across the genome, activating approximately 4.7% of adipocyte genes while repressing 1.8% [9]. The activated genes show strong enrichment for PPARγ-associated regulatory elements (70% of induced genes), whereas repressed genes associate more with C/EBPα binding sites (60% of repressed genes), indicating stereochemistry influences which transcriptional networks are engaged [9].

Table 3: Transcriptional and Functional Profiles of (S)-Rosiglitazone

Biological ActivityMolecular MechanismFunctional Outcome
PPARγ Full AgonismStabilization of H12 conformation; MED1 recruitmentTranscriptional activation of insulin-sensitizing genes (e.g., GLUT4, adiponectin)
Cdk5 InhibitionStabilization of β-sheet region; blocking Ser273 phosphorylationPrevention of insulin-responsive gene dysregulation
Coactivator RecruitmentEnhanced CBP/p300 and mediator complex bindingIncreased RNA polymerase II occupancy at metabolic genes
Gene Network RegulationPreferential activation of PPARγ-associated genes over C/EBPα targetsImproved adipocyte differentiation and function

The stereoselective pharmacokinetics of rosiglitazone enantiomers further complicate their biological activities. Though not the focus of this analysis, differential metabolism by hepatic CYP2C8 enzymes may contribute to observed activity differences. Understanding these stereochemical nuances provides the foundation for developing enantiomerically pure PPARγ modulators with improved therapeutic profiles. Novel compounds like SR1664 have been designed to mimic the beneficial Ser273 phosphorylation inhibition without classical agonism, potentially avoiding adverse effects associated with full PPARγ activation while retaining antidiabetic efficacy [10].

Properties

CAS Number

163860-15-9

Product Name

Rosiglitazone, (S)-

IUPAC Name

(5S)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m0/s1

InChI Key

YASAKCUCGLMORW-HNNXBMFYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@H]2C(=O)NC(=O)S2)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.